molecular formula C12H15ClN2O2S B255119 N-(2-chlorobenzoyl)-N'-(3-methoxypropyl)thiourea

N-(2-chlorobenzoyl)-N'-(3-methoxypropyl)thiourea

Cat. No. B255119
M. Wt: 286.78 g/mol
InChI Key: SUNCRAXKAHGZPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chlorobenzoyl)-N'-(3-methoxypropyl)thiourea is a chemical compound that belongs to the class of thiourea derivatives. It is also known as CBPTU and has been studied for its potential applications in scientific research.

Mechanism of Action

The mechanism of action of CBPTU is not fully understood. However, studies have suggested that it may act by inhibiting the activity of enzymes involved in DNA synthesis and repair. CBPTU has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
CBPTU has been shown to have several biochemical and physiological effects. It has been found to decrease the levels of reactive oxygen species (ROS) in cancer cells, which may contribute to its antitumor activity. CBPTU has also been shown to decrease the levels of inflammatory cytokines in the blood, which may have implications for its use in treating inflammatory diseases.

Advantages and Limitations for Lab Experiments

CBPTU has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to have potent antitumor and antibacterial activity. However, CBPTU also has some limitations. It is not very soluble in water, which may make it difficult to use in certain experiments. Additionally, its mechanism of action is not fully understood, which may limit its potential applications.

Future Directions

There are several future directions for research on CBPTU. One area of interest is the development of CBPTU-based anticancer drugs. Studies have shown that CBPTU has potent antitumor activity, and further research may lead to the development of more effective and targeted anticancer drugs. Another area of interest is the use of CBPTU as a corrosion inhibitor for metal surfaces. Research in this area may lead to the development of more environmentally friendly corrosion inhibitors. Additionally, further research is needed to fully understand the mechanism of action of CBPTU and its potential applications in treating inflammatory diseases.

Synthesis Methods

CBPTU can be synthesized by reacting 2-chlorobenzoyl isothiocyanate with 3-methoxypropylamine in the presence of a base such as triethylamine. The reaction results in the formation of CBPTU as a white crystalline solid. The purity of the compound can be improved by recrystallization from an appropriate solvent.

Scientific Research Applications

CBPTU has been studied for its potential applications in scientific research. It has been shown to have antitumor activity against various types of cancer cells, including breast, lung, and colon cancer cells. CBPTU has also been found to inhibit the growth of bacteria, including Staphylococcus aureus and Escherichia coli. Additionally, CBPTU has been studied for its potential use as a corrosion inhibitor for metal surfaces.

properties

Product Name

N-(2-chlorobenzoyl)-N'-(3-methoxypropyl)thiourea

Molecular Formula

C12H15ClN2O2S

Molecular Weight

286.78 g/mol

IUPAC Name

2-chloro-N-(3-methoxypropylcarbamothioyl)benzamide

InChI

InChI=1S/C12H15ClN2O2S/c1-17-8-4-7-14-12(18)15-11(16)9-5-2-3-6-10(9)13/h2-3,5-6H,4,7-8H2,1H3,(H2,14,15,16,18)

InChI Key

SUNCRAXKAHGZPX-UHFFFAOYSA-N

SMILES

COCCCNC(=S)NC(=O)C1=CC=CC=C1Cl

Canonical SMILES

COCCCNC(=S)NC(=O)C1=CC=CC=C1Cl

Origin of Product

United States

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